4-Amino-1-Boc-4-methyl-piperidine HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-Boc-4-methyl-piperidine HCl: is a chemical compound with the molecular formula C11H22N2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-amino-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under inert gas conditions to prevent oxidation and degradation of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Bromodomain Inhibitors

4-Amino-1-Boc-4-methyl-piperidine is utilized in the synthesis of bromodomain inhibitors, which are essential for modulating protein interactions involved in transcription regulation. These inhibitors have shown promise in treating various cancers by disrupting the function of bromodomains that recognize acetylated lysines on histones and non-histone proteins .

HepG2 Cell Cycle Inhibitors

This compound serves as a precursor for developing HepG2 cell cycle inhibitors, which are used in anti-tumor therapies. These inhibitors target specific phases of the cell cycle, thereby preventing cancer cell proliferation .

CCR5 Receptor Inhibition

Research indicates that 4-Amino-1-Boc-4-methyl-piperidine acts as a potent inhibitor of the CCR5 receptor, which plays a crucial role in HIV infection and cancer progression. The compound has demonstrated the ability to inhibit human T lymphocyte proliferation and HIV replication in vitro, making it a candidate for therapeutic strategies against HIV/AIDS .

Synthetic Pathways

The synthesis of 4-Amino-1-Boc-4-methyl-piperidine can be achieved through various methods, often involving multi-step reactions that yield high purity and yield rates. A notable synthetic route includes:

- Starting Material : N-benzyl-4-piperidone

- Reagents : Orthoformate, tert-butyl carbamate

- Catalysts : Acid catalysts followed by palladium-carbon for hydrogenation

- Yield : Approximately 90% with high purity (99% GC content) reported .

Case Study 1: PKB Inhibition

A study explored the modification of piperidine derivatives to enhance their selectivity for PKB (Protein Kinase B) over PKA (Protein Kinase A). The findings revealed that derivatives containing 4-Amino-1-Boc-4-methyl-piperidine exhibited significant selectivity and potency against PKB, suggesting potential applications in cancer therapeutics targeting the PI3K−PKB−mTOR signaling pathway .

Case Study 2: Antitumor Activity

In vivo studies demonstrated that compounds synthesized from 4-Amino-1-Boc-4-methyl-piperidine effectively inhibited tumor growth in human tumor xenograft models. The compounds were well-tolerated at therapeutic doses, indicating their potential for further clinical development .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of tert-butyl 4-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to altered biological activity .

Comparación Con Compuestos Similares

1-Boc-4-amino-4-methylpiperidine: Similar structure but with a different protecting group.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.

tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Another piperidine derivative with different substituents.

Uniqueness: Tert-butyl 4-amino-4-methylpiperidine-1-carboxylate is unique due to its specific tert-butyl protecting group, which provides stability and ease of handling during synthetic procedures. Its versatility in various chemical reactions and applications in multiple fields makes it a valuable compound in research and industry .

Actividad Biológica

4-Amino-1-Boc-4-methyl-piperidine hydrochloride (HCl) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

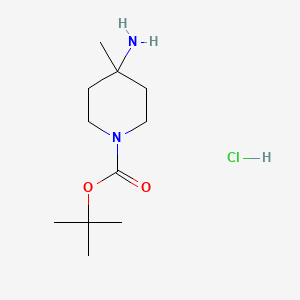

4-Amino-1-Boc-4-methyl-piperidine HCl has the following chemical structure:

- Molecular Formula : C11H23ClN2O2

- CAS Number : 162422257

- Molecular Weight : 236.77 g/mol

The compound features a Boc (tert-butoxycarbonyl) protecting group, which is significant in organic synthesis, particularly in peptide chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition of Protein Kinases : Similar compounds have shown to act as inhibitors of protein kinase B (Akt), a critical regulator in various cellular processes, including metabolism and cell survival .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, indicating a role in inhibiting microbial growth .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, compounds with similar piperidine structures have demonstrated significant efficacy against human tumor xenografts .

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for developing treatments targeting neurological conditions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its derivatives. Notable findings include:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Oral Bioavailability : Approximately 31.8% following administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration, indicating moderate systemic exposure .

Safety and Toxicity

In toxicity studies conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for potential therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl 4-amino-4-methylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13;/h5-8,12H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPZOEVTMTUFLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.